LogP Comparison: Enhanced Lipophilicity Over Non-Halogenated Parent Diamine
The calculated octanol-water partition coefficient (LogP) for 3-Bromo-4-methylbenzene-1,2-diamine is 1.6 [1]. This represents a significant increase in lipophilicity compared to the non-halogenated parent scaffold, 4-methylbenzene-1,2-diamine (3,4-diaminotoluene, CAS 496-72-0), for which calculated LogP values are reported as 0.35 . The bromine substituent thus contributes to a >1 log unit increase in lipophilicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6 (calculated) |
| Comparator Or Baseline | 4-methylbenzene-1,2-diamine (3,4-diaminotoluene, CAS 496-72-0): LogP = 0.35 (calculated) |
| Quantified Difference | ΔLogP = +1.25 (approximately 18-fold difference in partition coefficient) |
| Conditions | Calculated octanol-water partition coefficient (cLogP) values from predictive models. |
Why This Matters
Higher LogP indicates enhanced membrane permeability and altered pharmacokinetic properties, which is a critical factor in selecting building blocks for CNS-penetrant or lipophilic drug candidates.
- [1] MolAid. 3-溴-4-甲基苯-1,2-二胺 (1482389-44-5) - 计算性质: 辛醇/水分配系数(LogP): 1.6. https://www.molaid.com/MS_18962336 View Source
